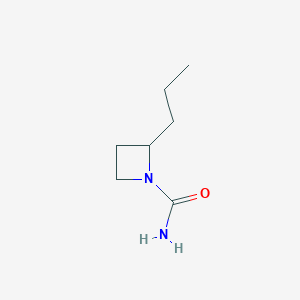

2-Propylazetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propilazetidina-1-carboxamida es un compuesto heterocíclico que contiene nitrógeno con una estructura de anillo de cuatro miembros.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Propilazetidina-1-carboxamida normalmente implica la amidación de 2-propilazetidina con un derivado de ácido carboxílico. La reacción puede ser catalizada o no catalizada, dependiendo del rendimiento y las condiciones de reacción deseadas . Los métodos comunes incluyen:

Amidación catalítica: Utiliza catalizadores como carbodiimidas o ácidos borónicos para facilitar la reacción.

Amidación no catalítica: Implica la reacción directa entre la amina y el ácido carboxílico sin un catalizador.

Métodos de producción industrial: La producción industrial de 2-Propilazetidina-1-carboxamida a menudo emplea procesos de flujo continuo para garantizar un alto rendimiento y pureza. Los sistemas automatizados pueden integrar múltiples pasos, incluyendo la amidación y la purificación, para optimizar la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Propilazetidina-1-carboxamida sufre varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de aminas.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Utiliza agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Generalmente emplea agentes reductores como el hidruro de litio y aluminio.

Sustitución: Implica reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varias azetidinas sustituidas y derivados de aminas, que pueden utilizarse posteriormente en aplicaciones sintéticas .

Aplicaciones Científicas De Investigación

2-Propilazetidina-1-carboxamida tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se investiga por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.

Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.

Industria: Se utiliza en la producción de polímeros y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Propilazetidina-1-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede formar enlaces de hidrógeno y otras interacciones con estos objetivos, lo que lleva a la inhibición o modulación de su actividad. Este mecanismo es crucial para sus posibles aplicaciones terapéuticas .

Compuestos similares:

Ácido azetidina-2-carboxílico: Otro compuesto de anillo de cuatro miembros con propiedades estructurales similares.

2-Azetidinona: Conocido por su uso en la síntesis de antibióticos β-lactámicos.

N-propilazetidina-1-carboxamida: Un compuesto estrechamente relacionado con ligeras variaciones estructurales

Unicidad: 2-Propilazetidina-1-carboxamida destaca por su sustitución propílica específica, que puede influir en su reactividad e interacciones con objetivos biológicos. Esta singularidad la convierte en un compuesto valioso para aplicaciones especializadas en investigación e industria.

Comparación Con Compuestos Similares

Azetidine-2-carboxylic acid: Another four-membered ring compound with similar structural properties.

2-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.

N-propylazetidine-1-carboxamide: A closely related compound with slight structural variations

Uniqueness: 2-Propylazetidine-1-carboxamide stands out due to its specific propyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Propiedades

Fórmula molecular |

C7H14N2O |

|---|---|

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

2-propylazetidine-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

Clave InChI |

AVTUVIKBCHBAAL-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CCN1C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.